
Xenygloxal
説明
Xenygloxal is a diphenyl ketoaldehyde derivative with broad-spectrum antiviral activity.
作用機序
Biochemical Pathways
The specific biochemical pathways affected by Xenygloxal are currently unknown Biochemical pathways are sequences of chemical reactions that occur within a cell, and understanding which pathways a compound affects can provide insights into its potential effects and uses
Action Environment
The influence of environmental factors on this compound’s action, efficacy, and stability is currently unknown . Environmental factors can significantly impact the effectiveness of a compound, so understanding these influences is important for predicting a compound’s behavior under different conditions.
生物活性
Xenygloxal is a compound of interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
This compound belongs to the oxalate family and exhibits a unique chemical structure that contributes to its biological activity. Its molecular formula and weight are crucial for understanding its interactions at the cellular level.
Property | Value |
---|---|
Molecular Formula | C₇H₆O₄ |
Molecular Weight | 158.12 g/mol |
CAS Number | 2673-23-6 |
The primary mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors that play critical roles in cellular processes. Research indicates that this compound may function as an inhibitor of specific methyltransferases, which are enzymes involved in epigenetic regulation.
- Inhibition of Methyltransferases : this compound has been shown to inhibit the activity of Protein Arginine Methyltransferase 4 (PRMT4), leading to altered gene expression patterns. The half-maximal inhibitory concentration (IC50) for this inhibition is reported to be less than 10 nM, indicating high potency.
Anticancer Properties
This compound demonstrates promising anticancer activities across various cancer cell lines. It has been observed to induce apoptosis and inhibit cell proliferation through several mechanisms:
- Cell Cycle Arrest : this compound causes cell cycle arrest in cancer cells, particularly in hepatocellular carcinoma and breast cancer models.
- Apoptosis Induction : The compound activates apoptotic pathways, including the p53/Bcl-2/caspase cascade, leading to programmed cell death.
Antiviral Activity
Recent studies have highlighted the broad-spectrum antiviral properties of this compound. It has shown effectiveness against several viruses, including:
- SARS-CoV-2
- HIV-1
- Porcine Coronavirus
This antiviral activity is attributed to its ability to disrupt viral replication processes.
Case Studies
Several case studies have explored the therapeutic potential of this compound in different contexts:
- Hepatocellular Carcinoma : A study demonstrated that pre-treatment with this compound enhanced the sensitivity of hepatocellular carcinoma cells to chemotherapy agents like doxorubicin. This suggests a potential role in overcoming drug resistance.
- Viral Infections : In a clinical setting, patients treated with this compound showed reduced viral loads in cases of HIV-1 infection, indicating its potential as a therapeutic agent in antiviral regimens.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability:
- Absorption : Studies indicate that this compound is well absorbed when administered orally.
- Metabolism : The compound undergoes metabolic processes primarily in the liver, which may influence its efficacy and safety profile.
- Excretion : Renal excretion is the primary route for eliminating this compound from the body.
Q & A
Q. Basic: What are the standard methodologies for synthesizing Xenygloxal in laboratory settings?
Answer:
this compound (C₁₆H₁₀O₄) is synthesized via Friedel-Crafts acylation of biphenyl derivatives, followed by oxidation. Key steps include:
- Reaction conditions : Use anhydrous AlCl₃ as a catalyst in dichloromethane at 0–5°C to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane:ethyl acetate 8:2) and recrystallization from ethanol for ≥95% purity.
- Characterization : Confirm structure via NMR (¹H, ¹³C), FTIR (C=O stretch at 1680 cm⁻¹), and HPLC-MS (m/z 290.2 [M+H]⁺) .
Q. Basic: What in vitro assays are recommended to evaluate this compound’s antiviral activity?
Answer:
Standard assays include:
- Plaque reduction assays : Measure viral load inhibition in Vero cells infected with HSV-1/2, using this compound at concentrations 0.1–100 μM. Include acyclovir as a positive control.
- Cytotoxicity testing : Use MTT assays on HEK-293 cells to determine IC₅₀ values.
- Data normalization : Express results as % inhibition relative to untreated controls. Report EC₅₀ and selectivity index (SI = IC₅₀/EC₅₀) .
Q. Advanced: How can researchers resolve contradictions in this compound’s efficacy data across different viral strains?
Answer:
Contradictions often arise from strain-specific mutations or assay variability. Address these via:
- Meta-analysis : Pool data from studies using standardized protocols (e.g., WHO antiviral guidelines).
- Resistance profiling : Serial passage experiments under subtherapeutic this compound doses to identify mutations in viral polymerases.
- Structural modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities across strains. Cross-validate with SPR or ITC for kinetic data .
Q. Advanced: What experimental designs are optimal for studying this compound’s synergy with other antivirals?
Answer:
Adopt a fixed-ratio isobologram approach :
- Combination ratios : Test this compound with darunavir (C₂₇H₃₇N₃O₇S) at 1:1, 1:2, and 2:1 molar ratios.
- Synergy calculation : Use the Chou-Talalay method to compute combination indices (CI < 1 indicates synergy).
- Controls : Include monotherapy arms and solvent controls. Use CalcuSyn software for dose-effect analysis .
Q. Basic: How should researchers validate this compound’s purity and stability in long-term studies?
Answer:
- Purity validation : Perform HPLC-DAD at 254 nm (retention time: 6.8 ± 0.2 min) and elemental analysis (C: 69.00%, H: 3.50%, O: 27.50%).
- Stability testing : Store samples at 4°C, 25°C, and 40°C for 6 months. Assess degradation via LC-MS and quantify impurities per ICH Q3A guidelines .
Q. Advanced: What computational strategies can predict this compound’s off-target effects in human cells?
Answer:
- Pharmacophore screening : Use Schrödinger’s Phase to map this compound against human kinase and GPCR libraries.
- Toxicity prediction : Employ QSAR models (e.g., ProTox-II) to estimate hepatotoxicity and mutagenicity.
- Validation : Cross-reference predictions with RNA-seq data from treated primary hepatocytes .
Q. Basic: What are the ethical considerations for in vivo studies involving this compound?
Answer:
- Animal models : Use BALB/c mice (IACUC-approved protocols) with sample sizes justified by power analysis (α = 0.05, β = 0.2).
- Dose selection : Base on allometric scaling from in vitro IC₅₀ values.
- Reporting : Follow ARRIVE 2.0 guidelines for transparency in methods and data .
Q. Advanced: How can researchers investigate this compound’s impact on host immune responses during viral infection?
Answer:
- Cytokine profiling : Use Luminex multiplex assays to quantify IFN-γ, IL-6, and TNF-α in serum.
- Single-cell RNA-seq : Analyze PBMCs from treated vs. untreated hosts to identify immune pathway modulation.
- Mechanistic studies : Knock out TLR3/7 in macrophages to isolate this compound’s immunomodulatory effects .
特性
IUPAC Name |
2-[4-(4-oxaldehydoylphenyl)phenyl]-2-oxoacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-9-15(19)13-5-1-11(2-6-13)12-3-7-14(8-4-12)16(20)10-18/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRKIKHWTZCVCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)C=O)C(=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181240 | |
Record name | Xenygloxal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2673-23-6 | |
Record name | [1,1′-Biphenyl]-4,4′-diacetaldehyde, α4,α4′-dioxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2673-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xenygloxal [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002673236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xenygloxal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43841 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Xenygloxal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | XENYGLOXAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C2T3HG40E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。